molecular formula C9H9BrMg B15169617 magnesium;prop-1-en-2-ylbenzene;bromide CAS No. 918299-28-2

magnesium;prop-1-en-2-ylbenzene;bromide

Cat. No.: B15169617
CAS No.: 918299-28-2
M. Wt: 221.38 g/mol
InChI Key: GCGHFUGUHNVIAD-UHFFFAOYSA-M
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Description

Magnesium;prop-1-en-2-ylbenzene;bromide is a chemical compound with the molecular formula C9H11BrMg. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and ability to act as a nucleophile.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;prop-1-en-2-ylbenzene;bromide can be synthesized through the reaction of magnesium with prop-1-en-2-ylbenzene bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

Mg+C9H9BrC9H9MgBr\text{Mg} + \text{C}_9\text{H}_9\text{Br} \rightarrow \text{C}_9\text{H}_9\text{MgBr} Mg+C9​H9​Br→C9​H9​MgBr

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity magnesium turnings and anhydrous solvents to minimize impurities and side reactions.

Chemical Reactions Analysis

Types of Reactions

Magnesium;prop-1-en-2-ylbenzene;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Participates in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous THF or diethyl ether.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

    Alcohols: Formed from the reaction with aldehydes or ketones.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Formed in coupling reactions with aryl or vinyl halides.

Scientific Research Applications

Magnesium;prop-1-en-2-ylbenzene;bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which magnesium;prop-1-en-2-ylbenzene;bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;phenyl;bromide
  • Magnesium;ethyl;bromide
  • Magnesium;prop-1-yn-1-yl;bromide

Uniqueness

Magnesium;prop-1-en-2-ylbenzene;bromide is unique due to its specific structure, which allows for selective reactions with certain substrates. Its ability to form stable carbon-carbon bonds makes it particularly valuable in synthetic organic chemistry.

Properties

CAS No.

918299-28-2

Molecular Formula

C9H9BrMg

Molecular Weight

221.38 g/mol

IUPAC Name

magnesium;prop-1-en-2-ylbenzene;bromide

InChI

InChI=1S/C9H9.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

GCGHFUGUHNVIAD-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C1=CC=CC=[C-]1.[Mg+2].[Br-]

Origin of Product

United States

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